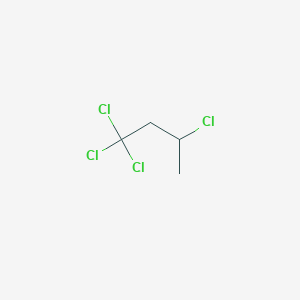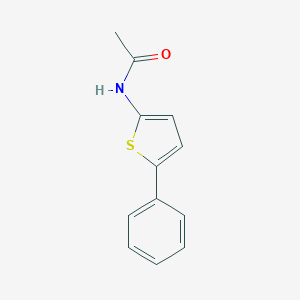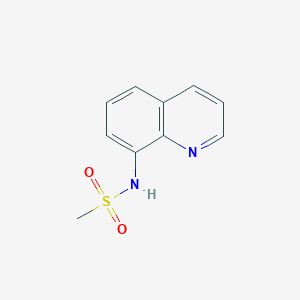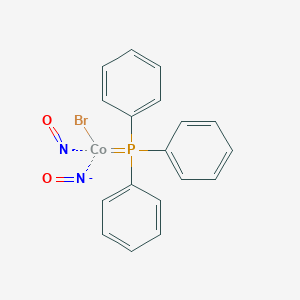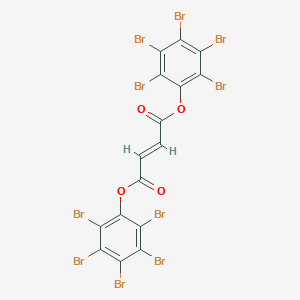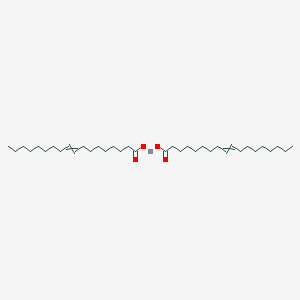![molecular formula C16H14Cl2 B076265 Dichloro-[2,2]-paracyclophane CAS No. 10366-05-9](/img/structure/B76265.png)
Dichloro-[2,2]-paracyclophane
Descripción general
Descripción
Dichloro-[2,2]-paracyclophane is an organochlorine compound that belongs to the family of paracyclophanes Paracyclophanes are a class of compounds characterized by their unique three-dimensional structure, which consists of two benzene rings connected by a pair of ethylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichloro-[2,2]-paracyclophane typically involves the chlorination of [2,2]-paracyclophane. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective chlorination at the desired positions on the paracyclophane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro-[2,2]-paracyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced paracyclophane derivatives.
Substitution: Functionalized paracyclophane derivatives with various substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Dichloro-[2,2]-paracyclophane has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable precursor for the development of novel polymers and supramolecular assemblies.
Biology: The compound’s structural properties are studied for potential interactions with biological macromolecules, which could lead to the development of new biochemical probes or therapeutic agents.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug discovery, particularly in the design of molecules with specific biological activities.
Industry: In materials science, this compound is investigated for its potential use in the development of advanced materials with unique electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism by which dichloro-[2,2]-paracyclophane exerts its effects is largely dependent on its structural and electronic properties. The presence of chlorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application or context.
Comparación Con Compuestos Similares
Dichloro-[2,2]-paracyclophane can be compared with other similar compounds, such as:
[2,2]-Paracyclophane: The parent compound without chlorine substituents. This compound exhibits different reactivity and physical properties due to the presence of chlorine atoms.
Monochloro-[2,2]-paracyclophane: A derivative with only one chlorine atom. The dichloro derivative has distinct electronic and steric properties compared to the monochloro variant.
Other Halogenated Paracyclophanes: Compounds with different halogen substituents (e.g., fluorine, bromine) can be compared to understand the influence of different halogens on the compound’s properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects that can be exploited in various chemical and material applications.
Propiedades
IUPAC Name |
5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWOYOQFRXSZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27378-53-6 | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27378-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145982 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-05-9, 27378-53-6 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is dichloro-[2,2]-paracyclophane considered a valuable monomer?
A: this compound (dichloroPCP) is a highly valuable monomer due to its application in the production of polymer coatings for electronics []. Parylene C, a polymer renowned for its dielectric and barrier properties, is synthesized from dichloroPCP [].
Q2: What is the most suitable method for industrial-scale production of this compound?
A: While various synthetic techniques exist, the Hofmann method for cleaving quaternary ammonium salts presents itself as the most viable option for large-scale dichloroPCP production []. This method, involving a four-stage process, can be further optimized for industrial application through the integration of catalytic technologies like alkali catalysis and Lewis acid catalysis [].
Q3: How does pressure influence the thermal behavior of the parylene C dimer (this compound) during the chemical vapor deposition process?
A: Pressure significantly impacts the sublimation and evaporation temperatures of the parylene C dimer. Increasing the vacuum level effectively reduces both the sublimation and evaporation temperatures []. Conversely, the melting temperature of the dimer remains unaffected by changes in external pressure []. This behavior is crucial for controlling the first step of parylene C synthesis via chemical vapor deposition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


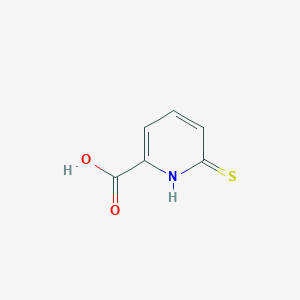

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)

